9,9'-(Ethane-1,2-diyl)bis(10-ethylanthracene)
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Overview
Description
Preparation Methods
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) typically involves multi-step organic reactions. One common method includes the functionalization of anthracene derivatives followed by coupling reactions. For instance, the preparation of crown ethers incorporating the 9,9’-(ethane-1,2-diyl)bis(anthracene) groups has been reported with yields of around 7% . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the coupling process .
Chemical Reactions Analysis
9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethyl groups and anthracene units can undergo substitution reactions, often facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Reagents such as bromine, chlorine, and organolithium compounds are commonly used in these reactions. Conditions may include elevated temperatures and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) exerts its effects is primarily related to its electronic and structural properties. The anthracene units can interact with various molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of the compound in different environments, such as biological systems or electronic devices .
Comparison with Similar Compounds
9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) can be compared with other anthracene derivatives and crown ethers:
Similar Compounds: Bis-(9,10-anthracenediyl)coronands, anthracene crown ethers, and azacrown ethers are some of the similar compounds
Uniqueness: The unique structural feature of having two anthracene units connected by an ethane-1,2-diyl bridge with ethyl substitutions makes this compound distinct.
Properties
CAS No. |
88087-74-5 |
---|---|
Molecular Formula |
C34H30 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
9-ethyl-10-[2-(10-ethylanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C34H30/c1-3-23-25-13-5-9-17-29(25)33(30-18-10-6-14-26(23)30)21-22-34-31-19-11-7-15-27(31)24(4-2)28-16-8-12-20-32(28)34/h5-20H,3-4,21-22H2,1-2H3 |
InChI Key |
ODMZCRBIDKGONW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCC4=C5C=CC=CC5=C(C6=CC=CC=C64)CC |
Origin of Product |
United States |
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